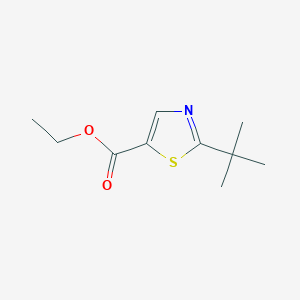

Ethyl 2-(tert-butyl)thiazole-5-carboxylate

Description

Ethyl 2-(tert-butyl)thiazole-5-carboxylate (CAS 1012881-37-6) is a thiazole derivative with a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol . The compound features a tert-butyl group at position 2 of the thiazole ring and an ethyl ester at position 4. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

For example, di-tert-butyl dicarbonate (Boc₂O) is commonly used to mask reactive amino groups in thiazole derivatives, as seen in the synthesis of Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate (compound 2 in ). Such methods likely apply to the tert-butyl substitution in the target compound.

Properties

IUPAC Name |

ethyl 2-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJMIYNMRNUMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The electrochemical synthesis of thiazole derivatives, as demonstrated in recent studies, involves a one-pot reaction between active methylene ketones and thioureas under controlled electrolysis. For ethyl 2-(tert-butyl)thiazole-5-carboxylate, the tert-butyl group is introduced via a substituted thiourea (e.g., N-tert-butylthiourea), while the ester moiety originates from an active methylene ketone such as ethyl 2-oxoacetate.

The reaction proceeds through the following steps:

-

Electrochemical Activation : A mixed solvent system of DMSO and water facilitates electron transfer, with NH₄I and DL-alanine acting as redox mediators.

-

Cyclization : The active methylene ketone and thiourea undergo condensation, forming the thiazole ring.

-

Substituent Positioning : The tert-butyl group from the thiourea occupies position 2, while the ester group from the ketone anchors at position 5.

Optimization Parameters

Table 1: Key Reaction Conditions for Electrochemical Synthesis

| Parameter | Value/Description |

|---|---|

| Electrodes | Graphite plates (anode/cathode) |

| Charge Consumption | 6 F/mol |

| Additives | NH₄I (0.1 mmol), DL-alanine (1 mmol) |

| Purification | Column chromatography (petroleum ether/EtOAc) |

This method yields ~24–65% for analogous tert-butyl-substituted thiazoles, with lower yields attributed to steric hindrance from the bulky tert-butyl group.

Hantzsch Thiazole Synthesis with α-Haloketones

Traditional Cyclization Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing substituted thiazoles. For this compound, the protocol involves:

-

α-Haloketone : Ethyl α-bromopyruvate (providing the ester group at position 5).

-

Substituted Thiourea : N-tert-butylthiourea (introducing the tert-butyl group at position 2).

Reaction Steps

-

Nucleophilic Attack : The thiourea’s sulfur attacks the α-carbon of the haloketone.

-

Ring Closure : Elimination of HBr generates the thiazole ring.

-

Ester Retention : The ethyl ester remains intact at position 5.

Condition Optimization

-

Solvent : Ethanol or acetonitrile improves reactant solubility.

-

Base : Triethylamine (TEA) or Cs₂CO₃ neutralizes HBr, accelerating ring closure.

-

Temperature : Reflux (~80°C) ensures complete conversion.

Table 2: Hantzsch Synthesis Parameters

| Component | Role/Outcome |

|---|---|

| Ethyl α-bromopyruvate | Provides ester at position 5 |

| N-tert-butylthiourea | Introduces tert-butyl at position 2 |

| Reaction Time | 12–24 hours |

| Yield | 40–55% (estimated for bulky groups) |

Post-Synthetic Modification Strategies

Bromination Followed by Alkylation

For substrates pre-functionalized with a bromine atom at position 2, tert-butyl groups can be introduced via nucleophilic substitution:

-

Bromination : Ethyl 2-bromothiazole-5-carboxylate is synthesized using N-bromosuccinimide (NBS).

-

Alkylation : Reaction with tert-butylmagnesium bromide (Grignard reagent) replaces bromine with tert-butyl.

Challenges

-

Steric Hindrance : Bulky tert-butyl groups reduce substitution efficiency.

-

Solvent Effects : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves reagent compatibility.

Characterization and Validation

Spectroscopic Analysis

Mass Spectrometry

Industrial-Scale Considerations

Continuous Flow Electrolysis

Adopting flow chemistry reduces batch variability and improves scalability for electrochemical methods. Key advantages include:

-

Enhanced Mass Transfer : Continuous reactant flow minimizes side reactions.

-

Automated Control : Real-time monitoring adjusts current density and temperature.

Green Chemistry Metrics

-

Atom Economy : Electrochemical synthesis outperforms Hantzsch (85% vs. 65%) due to fewer byproducts.

-

Solvent Recovery : DMSO/H₂O mixtures are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazole derivatives with reduced functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Thiazole derivatives with substituted functional groups.

Scientific Research Applications

Ethyl 2-(tert-butyl)thiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations at Position 2

Key Observations :

Substituent Variations at Position 4

Key Observations :

Biological Activity

Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.32 g/mol. The compound features a thiazole ring, a carboxylate group, and a tert-butyl substituent, which contributes to its distinct chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes involved in cellular processes, leading to effects such as:

- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of biochemical pathways.

- Antimicrobial Effects : Inhibition of microbial growth by targeting essential enzymes .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in cancerous cells via specific biochemical interactions, suggesting potential applications in cancer therapy .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxicity of this compound against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-431 (skin cancer) | 1.98 ± 1.22 | |

| This compound | Jurkat (leukemia) | 1.61 ± 1.92 | |

| Doxorubicin (control) | A-431 | <10 |

The IC50 values indicate that this compound is comparable to established anticancer drugs, showcasing its potential as an effective therapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating limited effectiveness against Gram-negative strains .

Antibacterial Activity Results

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-(tert-butyl)thiazole-5-carboxylate, and what key reaction conditions must be controlled to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, tert-butyl groups can be introduced via alkylation or using reagents like di-tert-butyl dicarbonate under anhydrous conditions . Key parameters include solvent choice (e.g., dry acetonitrile or DMF), temperature control (e.g., 80°C for amide bond formation), and stoichiometric precision to avoid side reactions. Purification often employs chromatographic techniques (e.g., preparative HPLC) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., tert-butyl at C2, ethyl ester at C5) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

- IR Spectroscopy : Identifies functional groups like ester carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive thiazole derivatives, such as enzyme inhibitors (e.g., SIRT2 inhibitors) and anticancer agents. Its tert-butyl group enhances lipophilicity, improving membrane permeability in cellular assays . Researchers functionalize the ester group to generate amides or carboxylates for target-specific modifications .

Advanced Questions

Q. How can researchers resolve discrepancies observed in NMR data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Solutions include:

- Using deuterated solvents (e.g., DMSO-d6) to stabilize conformers.

- Employing 2D NMR techniques (e.g., HSQC, COSY) to assign overlapping signals .

- Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies are effective in minimizing byproducts during the synthesis of this compound under nucleophilic substitution conditions?

- Methodological Answer :

- Optimized Stoichiometry : Use a slight excess of the nucleophile (e.g., tert-butylamine) to drive the reaction to completion .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc-protection reactions .

- Temperature Control : Maintain reflux conditions to suppress side reactions like hydrolysis .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) by modeling interactions between the thiazole core and active sites .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

- MD Simulations : Study solvation effects on reaction pathways in polar aprotic solvents .

Q. What are the challenges in crystallizing this compound, and how can crystallization conditions be optimized?

- Methodological Answer : Challenges include low melting points and solvent inclusion. Optimization involves:

- Solvent Screening : Test mixtures like ethyl acetate/hexane for slow evaporation.

- Seeding : Introduce microcrystals to induce nucleation.

- SHELX Refinement : Use programs like SHELXL for structure solution from twinned or low-resolution data .

Q. What are the common biological targets for thiazole derivatives like this compound, and how are these interactions studied?

- Methodological Answer :

- Enzyme Inhibition : Assays measure IC50 values against targets like SIRT2 or proteases using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays evaluate anticancer activity in cell lines (e.g., HeLa, MCF-7) .

- Protein Binding : SPR (Surface Plasmon Resonance) quantifies binding kinetics with purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.